3-Penten-1-ol, (3E)-

Beschreibung

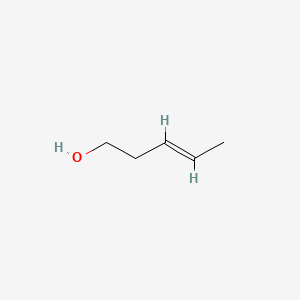

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-pent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXYWPILZJGCC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883565 | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-37-4, 39161-19-8 | |

| Record name | (3E)-3-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Penten-1-ol, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3E)-3-Penten-1-ol chemical properties and structure

An In-Depth Technical Guide to (3E)-3-Penten-1-ol: Structure, Properties, and Applications

Introduction

(3E)-3-Penten-1-ol is an unsaturated five-carbon alcohol that serves as a versatile building block in modern organic synthesis. Its structure is characterized by a primary hydroxyl group and a trans-configured carbon-carbon double bond, providing two distinct reactive sites for chemical modification. This bifunctionality makes it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] This guide provides a comprehensive technical overview of (3E)-3-Penten-1-ol, covering its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Part 1: Molecular Structure and Stereochemistry

The fundamental identity of (3E)-3-Penten-1-ol is defined by its molecular formula, C₅H₁₀O, and a molecular weight of approximately 86.13 g/mol .[2][3] Its IUPAC name, (E)-pent-3-en-1-ol, precisely describes its structure: a five-carbon (pent-) chain with a double bond (=en) starting at carbon 3 and a primary alcohol (-1-ol) at carbon 1.[4]

The "(3E)" designation is crucial, denoting the stereochemistry of the double bond. The "E" comes from the German entgegen (opposite), indicating that the highest-priority substituents on each carbon of the double bond (the ethyl group on C-3 and the hydroxymethyl group on C-4) are on opposite sides. This trans-configuration influences the molecule's physical properties, such as its boiling point and density, and dictates the stereochemical outcome of reactions involving the alkene.

Key Structural Identifiers:

Part 2: Physicochemical Properties

The physical and chemical properties of (3E)-3-Penten-1-ol are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below. The presence of a hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the five-carbon backbone gives it some nonpolar character.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [4][6] |

| Molecular Weight | 86.13 g/mol | [2][4] |

| Boiling Point | 119°C (at 760 mmHg) | [6] |

| Density | 0.842 g/cm³ | [6] |

| Flash Point | 43.4°C | [6] |

| Vapor Pressure | 7.96 mmHg (at 25°C) | [6] |

| Water Solubility | Information not widely available, but expected to be moderate. | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [6] |

| LogP (octanol/water) | 0.94 | [6] |

| Hydrogen Bond Donor | 1 | [6] |

| Hydrogen Bond Acceptor | 1 | [6] |

Part 3: Spectroscopic Characterization

Structural elucidation and purity assessment of (3E)-3-Penten-1-ol rely on standard spectroscopic techniques. The expected data from NMR, IR, and Mass Spectrometry provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for each unique proton environment. The hydroxyl proton (-OH) will appear as a broad singlet. The two protons of the CH₂OH group will appear as a triplet, coupled to the adjacent methylene group. The vinylic protons will appear as multiplets in the alkene region of the spectrum, with a large coupling constant (J > 12 Hz) characteristic of a trans-double bond.

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, confirming its asymmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A strong, broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol.

-

A peak around 1670 cm⁻¹ for the C=C stretch of the alkene.

-

A strong peak around 965 cm⁻¹ for the C-H out-of-plane bend of the trans-disubstituted alkene.

-

A peak around 1050 cm⁻¹ for the C-O stretch of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 86.[4]

-

Key Fragments: Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. The most abundant peaks (top peaks) are often observed at m/z 55 and 56.[4]

Part 4: Synthesis and Reactivity

Stereoselective Synthesis

The synthesis of the (E)-isomer requires a stereoselective approach. A common and effective method is the reduction of an alkyne precursor, 3-pentyn-1-ol, using a dissolving metal reduction.

Experimental Protocol: Synthesis of (3E)-3-Penten-1-ol via Dissolving Metal Reduction

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Reaction Assembly: Charge the flask with liquid ammonia (approx. 100 mL for a 10 mmol scale reaction) and cool the system to -78°C using a dry ice/acetone bath.

-

Metal Dissolution: Carefully add small pieces of sodium metal (2.5 equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.

-

Substrate Addition: Dissolve 3-pentyn-1-ol (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction and Quenching: Allow the reaction to stir at -78°C for 2-3 hours. The blue color should persist. To quench the reaction, add solid ammonium chloride powder portion-wise until the blue color disappears.

-

Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Add water to dissolve the salts, and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure (3E)-3-Penten-1-ol.

Causality: This method is selective for the trans-alkene because the reaction proceeds through a radical anion intermediate. The steric repulsion between the substituents in the vinyl radical intermediate favors a trans-configuration before the second electron transfer and protonation occur, locking in the (E)-geometry.

Reactivity Profile

(3E)-3-Penten-1-ol is a bifunctional molecule, with reactivity centered at the hydroxyl group and the carbon-carbon double bond.

-

Reactions at the Hydroxyl Group:

-

Oxidation: Can be oxidized to (E)-3-pentenal or (E)-3-pentenoic acid using reagents like PCC or Jones reagent, respectively.

-

Esterification: Reacts with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification) to form esters, many of which are used as fragrance compounds.[6]

-

Etherification: Can be converted to an ether via reactions like the Williamson ether synthesis.

-

-

Reactions at the Alkene:

-

Hydrogenation: Reduction of the double bond using H₂ and a catalyst (e.g., Pd/C) yields 1-pentanol.

-

Epoxidation: Reacts with peroxy acids (like m-CPBA) to form an epoxide.

-

Halogenation: Undergoes addition reactions with halogens (e.g., Br₂) across the double bond.

-

Part 5: Applications in Research and Development

(3E)-3-Penten-1-ol is primarily used as a versatile building block in organic synthesis.

-

Fine Chemicals and Fragrances: It serves as a precursor for various esters that possess grassy or fruity scents, making them valuable in the fragrance industry.[6]

-

Pharmaceutical Intermediates: The dual functionality allows for the construction of more complex molecules. It can be a starting point for synthesizing heterocyclic compounds or acyclic chains with specific stereochemistry, which are common motifs in pharmaceutical agents.[8]

-

Natural Products Synthesis: As a simple C5 unit, it can be incorporated into the synthesis of more complex natural products.

Part 6: Safety, Handling, and Storage

Proper handling and storage are critical due to the chemical's hazardous properties. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[4]

| Hazard Class | GHS Statement |

| Flammability | H226: Flammable liquid and vapor |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Inhalation Toxicity | H332: Harmful if inhaled |

| Respiratory Irritation | H335: May cause respiratory irritation |

| Source: PubChem[4] |

Handling:

-

Work in a well-ventilated area or a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[9][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

-

For long-term stability and to maintain product quality, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Incompatible materials include strong oxidizing agents, strong acids, and bases.[9]

Conclusion

(3E)-3-Penten-1-ol is a valuable C5 synthon whose utility is derived from its two distinct functional groups: a primary alcohol and a trans-alkene. Its well-defined stereochemistry and predictable reactivity make it an important intermediate for chemists in academic and industrial research. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

LookChem. 3-Penten-1-ol, (3E)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 510370, 3-Penten-1-ol, (3E)-. [Link]

-

National Institute of Standards and Technology. 3-Penten-1-ol, (E)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

U.S. Environmental Protection Agency. Substance Details for 3-Penten-1-ol, (3E)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69814, 3-Penten-1-ol. [Link]

-

National Institute of Standards and Technology. 3-Penten-1-ol, (E)-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 3-Penten-1-ol. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362800, 3-Penten-1-ol, 3-methyl-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (E)-3-Penten-1-yne in Modern Organic Synthesis. [Link]

Sources

- 1. 3-penten-1-ol suppliers UK [ukchemicalsuppliers.co.uk]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 3-Penten-1-ol | C5H10O | CID 69814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Penten-1-ol, (E)- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. 3-Penten-1-ol, (E)- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.ca [fishersci.ca]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Characterization of (3E)-3-Penten-1-ol (CAS: 764-37-4)

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of (3E)-3-Penten-1-ol (CAS No. 764-37-4), a key aliphatic alcohol utilized in flavor, fragrance, and synthetic chemistry. Tailored for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal logic behind methodological choices, from stereoselective synthesis to spectroscopic elucidation and chromatographic verification. We present field-proven protocols for synthesis, purification, and analysis, underpinned by authoritative references. The guide integrates detailed data interpretation with practical, step-by-step workflows, ensuring that each analytical stage is a self-validating system for confirming the identity, purity, and stereochemistry of the target compound.

Core Compound Identity and Physicochemical Properties

(3E)-3-Penten-1-ol is an unsaturated five-carbon alcohol characterized by a trans (or E) configuration of the double bond between carbons 3 and 4. This specific stereoisomer is noted for its distinct grassy, green-fresh aroma, making it a valuable standard in the flavor and fragrance industry and a useful building block for more complex molecules.[1][2] Its identity is unequivocally linked to its CAS (Chemical Abstracts Service) number, 764-37-4.[1][3]

A summary of its essential physicochemical properties is provided below for foundational reference.

| Property | Value | Source(s) |

| CAS Number | 764-37-4 | [1][3][4] |

| Molecular Formula | C₅H₁₀O | [1][3][5] |

| Molecular Weight | 86.13 g/mol | [3][5][6] |

| IUPAC Name | (3E)-pent-3-en-1-ol | [3][6] |

| Synonyms | (E)-Pent-3-en-1-ol, trans-3-Penten-1-ol | [1][4] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 119 °C at 760 mmHg | [1][2][5] |

| Density | 0.842 g/cm³ | [1][2][5] |

| Flash Point | 43.4 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.437 | [2] |

| Solubility | Slightly soluble in Chloroform, Methanol | [1][2] |

| Storage Conditions | Refrigerator, under inert atmosphere | [1][2] |

Stereoselective Synthesis and Purification

The synthesis of (3E)-3-Penten-1-ol hinges on the stereocontrolled reduction of an alkyne precursor, 3-pentyn-1-ol. While catalytic hydrogenation over a poisoned catalyst (e.g., Lindlar's catalyst) yields the corresponding (Z)-alkene, achieving the desired (E)- or trans-configuration requires a dissolving metal reduction.[5][7]

Rationale for Dissolving Metal Reduction

The choice of sodium metal in liquid ammonia (Na/NH₃) is deliberate and mechanistically crucial for obtaining the trans product. The reaction proceeds via a sequence of single-electron transfers (SET) from the sodium atom to the alkyne.[1][3]

-

First Electron Transfer: An electron adds to the alkyne π-system, forming a radical anion.

-

Protonation: The radical anion is protonated by the solvent (ammonia), yielding a vinylic radical.

-

Stereochemical Control: The intermediate vinylic radical adopts the more thermodynamically stable trans configuration to minimize steric repulsion between the alkyl substituents.

-

Second Electron Transfer & Protonation: A second electron transfer creates a vinylic anion, which is then protonated by ammonia to give the final trans-alkene product.[3][7][8]

This anti-addition of hydrogen across the triple bond is the cornerstone of this synthetic strategy.

Caption: Workflow for the synthesis and purification of (3E)-3-Penten-1-ol.

Experimental Protocol: Synthesis

This protocol is based on established procedures for dissolving metal reductions and should be performed by trained personnel in a well-ventilated chemical hood.[1][9]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet for argon, and a mechanical stirrer. Ensure all glassware is rigorously dried.

-

Ammonia Condensation: Under a positive pressure of argon, cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia per 0.1 mol of alkyne.

-

Sodium Dissolution: To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal (2.2 equivalents). The solution will develop a characteristic deep blue color, indicating the presence of solvated electrons.[8]

-

Alkyne Addition: Slowly add a solution of 3-pentyn-1-ol (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. The persistence of the blue color indicates an excess of sodium. Progress can be monitored by thin-layer chromatography (TLC) or small-aliquot GC-MS analysis after careful quenching.

-

Quenching: Cautiously add solid ammonium chloride (NH₄Cl) in small portions until the blue color disappears. This safely consumes the excess sodium.

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the chemical hood.

-

Workup: To the remaining residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of (3E)-3-Penten-1-ol (~119 °C).

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the carbon skeleton, functional groups, and, critically, the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of (3E)-3-Penten-1-ol. Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Analysis: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The large coupling constant (J-value) between the vinylic protons is the key diagnostic feature confirming the trans configuration.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For (3E)-3-Penten-1-ol, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

| Position | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Assignment & Rationale |

| C1 (-CH₂OH) | δ ≈ 3.65 (t) | δ ≈ 61.9 | Methylene adjacent to the electron-withdrawing oxygen atom, deshielded. |

| C2 (-CH₂-) | δ ≈ 2.29 (q) | δ ≈ 35.7 | Allylic methylene, coupled to both C1 and C3 protons. |

| C3 (=CH-) | δ ≈ 5.55 (m) | δ ≈ 127.2 | Vinylic proton, deshielded by the double bond. Large J-coupling (~15 Hz) with C4 proton confirms trans geometry. |

| C4 (=CH-) | δ ≈ 5.48 (m) | δ ≈ 127.5 | Vinylic proton, coupled to C3 and C5 protons. |

| C5 (-CH₃) | δ ≈ 1.69 (d) | δ ≈ 17.4 | Methyl group on the double bond, appears as a doublet due to coupling with the C4 proton. |

| (Note: NMR data is based on reported values for the (E)-isomer. Actual shifts may vary slightly.)[10] |

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For (3E)-3-Penten-1-ol, the key absorptions are the hydroxyl (O-H) group and the trans-disubstituted alkene (C=C).

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3550 - 3200 (broad, strong) | O-H stretch | Confirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding.[11][12] |

| 3100 - 3010 (medium) | =C-H stretch (sp²) | Indicates C-H bonds on the alkene.[11][12] |

| 2950 - 2850 (medium-strong) | -C-H stretch (sp³) | Indicates C-H bonds of the alkyl portions (methyl and methylene groups).[11][12] |

| 1680 - 1620 (weak-medium) | C=C stretch | Confirms the presence of the carbon-carbon double bond.[11][12] |

| 980 - 960 (strong) | =C-H out-of-plane bend | Diagnostic peak for a trans-disubstituted alkene. Its presence is a crucial piece of evidence for the (E)-stereochemistry.[13] |

| ~1050 (medium-strong) | C-O stretch | Confirms the primary alcohol. |

Protocol: Acquiring an IR Spectrum (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a single drop of the neat, purified liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Under Electron Ionization (EI), alcohols typically exhibit two main fragmentation pathways.[2][14]

-

Alpha (α)-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like (3E)-3-Penten-1-ol, this is less significant than for secondary/tertiary alcohols but can lead to loss of an alkyl radical.

-

Dehydration: Loss of a water molecule (H₂O), resulting in a peak at M-18 . This is often a prominent fragmentation pathway.[2][15]

The molecular ion (M⁺) peak at m/z 86 may be weak or absent, which is common for primary alcohols.[4][16]

| m/z | Proposed Fragment | Rationale |

| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |

| 68 | [C₅H₈]⁺ | Loss of H₂O (M-18) from dehydration.[14] |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Likely loss of an ethyl radical from the M-18 fragment or other complex rearrangements. |

| 55 | [C₄H₇]⁺ | A common fragment in unsaturated C5 systems, likely from further fragmentation of the m/z 68 ion.[2] |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable and common fragment. |

| 31 | [CH₂OH]⁺ | Result of α-cleavage at the C1-C2 bond. A key indicator for primary alcohols.[16] |

Chromatographic Analysis for Purity Assessment

Gas Chromatography (GC) is the ideal method for assessing the purity of the volatile (3E)-3-Penten-1-ol. It can effectively separate the target compound from residual starting materials, solvents, and, importantly, the (Z)-stereoisomer.

Caption: Integrated workflow for the complete characterization of (3E)-3-Penten-1-ol.

Experimental Protocol: GC-FID Analysis

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A mid-polarity capillary column (e.g., DB-624, Rtx-1301) or a non-polar column (e.g., DB-1, Rtx-1), 30 m x 0.25 mm ID x 0.25 µm film thickness. A polar phase can also be used to enhance separation from the (Z)-isomer.[17]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.5 mL/min.[10]

-

Injection: 1 µL of a diluted sample (e.g., 1% in ethanol or hexane) using a split injection mode (e.g., 20:1 split ratio).[10]

-

Injector Temperature: 225 °C.[10]

-

Detector Temperature: 300 °C.[10]

-

Oven Temperature Program:

-

Data Analysis: Integrate the peak areas. Purity is determined by the area percent of the main peak corresponding to (3E)-3-Penten-1-ol. The retention times of the (E) and (Z) isomers should be resolved to determine isomeric purity.

Safety & Handling

(3E)-3-Penten-1-ol is a flammable liquid and an irritant. Proper safety protocols must be strictly followed.

| Hazard Class | GHS Statement | Precautionary Measures |

| Flammable Liquid | H226: Flammable liquid and vapor | Keep away from heat, sparks, open flames. Use non-sparking tools.[6] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[6] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection.[6] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Use only in a well-ventilated area or chemical hood.[6] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing vapors.[6] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2] Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic waste.

Conclusion

The definitive characterization of (3E)-3-Penten-1-ol is a multi-faceted process that relies on the logical and systematic application of synthesis, chromatography, and spectroscopy. Stereoselective synthesis via dissolving metal reduction provides the target molecule, while purification by fractional distillation ensures a high-purity sample. The structural identity is confirmed through a consensus of spectroscopic data: ¹H NMR verifies the trans stereochemistry via the large vinylic coupling constant, IR spectroscopy confirms the hydroxyl group and the diagnostic trans-alkene C-H bend, and mass spectrometry corroborates the molecular weight and expected fragmentation. Finally, GC analysis provides quantitative data on chemical and isomeric purity. Following the integrated workflows and protocols outlined in this guide will enable researchers to characterize (3E)-3-Penten-1-ol with the highest degree of scientific integrity and confidence.

References

-

LookChem. 3-Penten-1-ol, (3E)-. [Link]

-

PubChem, National Institutes of Health. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370. [Link]

-

Chemsrc. (E)-3-penten-1-ol | CAS#:764-37-4. [Link]

-

AdiChemAdi via YouTube. Metal ammonia reduction of alkynes to trans alkenes. [Link]

-

Khan Academy. Reduction of alkynes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

LookChem. Cas 764-37-4,OXY-3-PENTENE. [Link]

-

NIST Chemistry WebBook. 3-Penten-1-ol, (E)-. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Angelo State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Organic Syntheses. 4-pentyn-1-ol. [Link]

-

ACS Omega. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Absorption Table. [Link]

-

Journal of Analytical Toxicology. Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

Restek. Alcoholic Beverage Analysis by GC. [Link]

-

Chem Guideline via YouTube. FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. [Link]

-

NC State University Libraries. Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Element Lab Solutions. GC Temperature Program Development. [Link]

-

Organic Syntheses. 2-BUTYN-1-OL. [Link]

-

PubChem, National Institutes of Health. 3-Penten-1-ol, (3E)- Laboratory Chemical Safety Summary. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

- 18. shimadzu.com [shimadzu.com]

- 19. elementlabsolutions.com [elementlabsolutions.com]

An In-Depth Spectroscopic Guide to (E)-pent-3-en-1-ol: Elucidating Structure Through NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectroscopic data for (E)-pent-3-en-1-ol, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

(E)-pent-3-en-1-ol (CAS No: 764-37-4) is a five-carbon alcohol featuring a trans-configured double bond between carbons 3 and 4.[1] Its structure presents a unique combination of functional groups—a primary alcohol and an internal alkene—which gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, purity, and for understanding its reactivity in chemical transformations. This guide serves as a practical reference for the complete spectroscopic elucidation of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the carbon and hydrogen atoms of (E)-pent-3-en-1-ol will be used throughout this guide.

Caption: Molecular structure and atom numbering of (E)-pent-3-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-pent-3-en-1-ol provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for (E)-pent-3-en-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.5 | m | 2H | - | H3, H4 |

| 3.63 | t | 2H | 6.4 | H1 |

| 2.25 | q | 2H | 6.4 | H2 |

| 1.69 | d | 3H | 6.3 | H5 |

| 1.4 (variable) | br s | 1H | - | OH |

Note: Data is typically acquired in CDCl₃ at a specific frequency (e.g., 90 MHz or 400 MHz). The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent.

Interpretation and Rationale:

-

Olefinic Protons (H3 and H4): The protons on the double bond appear as a multiplet around 5.5 ppm. Their downfield shift is characteristic of protons attached to sp²-hybridized carbons. The trans-configuration is confirmed by a large coupling constant (typically 12-18 Hz) between H3 and H4, although this may not be easily resolved in a simple multiplet.

-

Methylene Protons adjacent to Oxygen (H1): The two protons on C1 are observed as a triplet at approximately 3.63 ppm. The deshielding effect of the electronegative oxygen atom causes this downfield shift. The triplet multiplicity arises from the coupling with the two adjacent protons on C2 (n+1 rule, 2+1=3).

-

Allylic Methylene Protons (H2): The protons on C2, being in an allylic position, are found at around 2.25 ppm. Their signal is a quartet due to coupling with the two protons on C1 and the single proton on C3.

-

Methyl Protons (H5): The three protons of the methyl group appear as a doublet at approximately 1.69 ppm. This upfield shift is expected for protons on an sp³-hybridized carbon. The doublet splitting is a result of coupling to the single adjacent olefinic proton, H4.

-

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary significantly due to hydrogen bonding and exchange with trace amounts of water or acid in the solvent. A D₂O shake experiment can be performed to confirm this signal, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for (E)-pent-3-en-1-ol

| Chemical Shift (δ, ppm) | Assignment |

| 133.1 | C4 |

| 125.8 | C3 |

| 62.3 | C1 |

| 38.8 | C2 |

| 17.9 | C5 |

Note: Data is typically acquired in CDCl₃.

Interpretation and Rationale:

-

Olefinic Carbons (C3 and C4): The two sp²-hybridized carbons of the double bond resonate in the downfield region, typically between 120 and 140 ppm.

-

Carbonyl-bearing Carbon (C1): The carbon directly attached to the hydroxyl group (C1) is deshielded by the electronegative oxygen and appears at approximately 62.3 ppm.

-

Allylic Carbon (C2): The allylic carbon (C2) is found at around 38.8 ppm.

-

Methyl Carbon (C5): The sp³-hybridized methyl carbon (C5) is the most shielded and therefore appears at the most upfield chemical shift of about 17.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Key IR Absorptions for (E)-pent-3-en-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1670 | Medium, Sharp | C=C stretch (trans-alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~965 | Strong, Sharp | =C-H bend (trans-alkene, out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the olefinic protons). The strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the sp³-hybridized carbons.

-

C=C Stretch: The absorption around 1670 cm⁻¹ is indicative of a carbon-carbon double bond. For a trans-alkene, this peak is typically present, though it can be weak if the substitution pattern is symmetrical.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is characteristic of a C-O single bond stretch. For a primary alcohol, this peak is typically found around 1050 cm⁻¹.

-

Trans-alkene =C-H Bend: A strong and sharp absorption peak at approximately 965 cm⁻¹ is a hallmark of a trans-disubstituted alkene and is due to the out-of-plane bending of the olefinic C-H bonds. This is a key diagnostic feature for confirming the (E)-stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for (E)-pent-3-en-1-ol

| m/z | Relative Intensity (%) | Possible Fragment |

| 86 | Low | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - CH₃]⁺ |

| 68 | Moderate | [M - H₂O]⁺ |

| 57 | High | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Interpretation of Fragmentation Pattern:

The mass spectrum of (E)-pent-3-en-1-ol will exhibit a molecular ion peak ([M]⁺) at m/z = 86, corresponding to its molecular weight. However, for primary alcohols, this peak can be weak. Common fragmentation pathways for alcohols include:

-

Alpha-Cleavage: The bond between C1 and C2 can break, leading to the loss of a CH₂OH radical (m/z 31) or the formation of a [CH₂OH]⁺ ion (m/z 31).

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 68.

-

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical, resulting in a fragment at m/z 57.

-

Loss of a Methyl Radical: The loss of the terminal methyl group (15 Da) would result in a fragment at m/z 71.

Caption: Relationship between spectroscopic techniques and the structural information they provide for (E)-pent-3-en-1-ol.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols are essential. The following provides a general overview of the methodologies for each technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-pent-3-en-1-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) using a standard pulse sequence.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference the chemical shifts to TMS.

Infrared Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat (E)-pent-3-en-1-ol between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (E)-pent-3-en-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum for (E)-pent-3-en-1-ol is generated, showing the relative abundance of different fragments. The retention time from the GC helps to confirm the identity of the compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous structural elucidation of (E)-pent-3-en-1-ol. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the connectivity of the carbon-hydrogen framework and the identification of functional groups to the confirmation of stereochemistry and molecular weight. This in-depth guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important chemical compound.

References

-

PubChem. (E)-pent-3-en-1-ol. National Center for Biotechnology Information. [Link][1]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Whitepaper: The Natural Occurrence and Biosynthesis of (E)-3-Penten-1-ol in Plants

A Technical Guide for Researchers and Drug Development Professionals

Preamble: The Scent of Disruption - Unveiling the C5 Volatiles

When plant tissues are damaged, they release a complex bouquet of volatile organic compounds (VOCs). Among the most recognizable are the C6-chain "Green Leaf Volatiles" (GLVs), responsible for the characteristic smell of freshly cut grass. These compounds are not merely byproducts of injury; they are potent signaling molecules crucial for plant defense, intra-plant communication, and attracting natural enemies of herbivores.[1]

Within this complex volatile landscape exists a less-studied but equally significant class of compounds: the five-carbon (C5) pentyl leaf volatiles (PLVs).[2] These molecules, including alcohols, aldehydes, and ketones, are derived from the same fatty acid precursors as their C6 counterparts but follow a distinct biosynthetic branch. This guide focuses on a specific member of this family, (E)-3-Penten-1-ol (also known as trans-3-Penten-1-ol), providing an in-depth exploration of its natural occurrence, biosynthesis, ecological function, and the analytical methodologies required for its study. For professionals in drug development, understanding these naturally occurring small molecules and their biological activities can unveil new avenues for antimicrobial and signaling agent discovery.

Biosynthesis: The Oxylipin Pathway's C5 Branch

The synthesis of (E)-3-Penten-1-ol is rooted in the oxylipin pathway, a cascade initiated by the oxygenation of polyunsaturated fatty acids. Unlike the well-documented pathway for C6 GLVs, which relies on the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), C5 volatiles are generated through a specialized, HPL-independent mechanism.[3][4]

The primary precursor for most C5 and C6 volatiles is α-linolenic acid (C18:3). The key enzymatic steps are as follows:

-

Oxygenation by 13-Lipoxygenase (13-LOX): The pathway begins in the chloroplasts, where 13-LOX catalyzes the insertion of molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13S-HPOT).[3][5][6] This step is common to the biosynthesis of both jasmonic acid and C6 GLVs.

-

Enzymatic C-5,13 Cleavage: This is the critical diverging step. Instead of being cleaved by HPL, the 13S-HPOT molecule undergoes a unique C-5,13 cleavage. Evidence from studies on soybean and tomato suggests that a 13-LOX enzyme itself possesses the catalytic activity to perform this cleavage.[3][4][7] This reaction is proposed to proceed via the formation of an alkoxyl radical from the hydroperoxide, leading to the fragmentation of the fatty acid chain.

-

Formation of Primary C5 Products: The cleavage of 13S-HPOT yields a C13 oxo-acid (13-oxo-9(Z),11(E)-tridecadienoic acid) and a C5 radical, which is then stabilized into primary C5 volatile alcohols.[7] Research indicates that the primary products of this cleavage are often 1-penten-3-ol and (Z)-2-penten-1-ol.[2][7]

-

Isomerization and Reduction: It is hypothesized that subsequent enzymatic activity, likely involving isomerases and alcohol dehydrogenases (ADHs), converts these primary C5 alcohols into a broader suite of PLVs, including (E)-3-Penten-1-ol. The exact enzymes responsible for the isomerization to the (E)-3-pentenol configuration are still an active area of research.

Caption: Biosynthetic pathway of (E)-3-Penten-1-ol from α-linolenic acid.

Natural Occurrence and Distribution

(E)-3-Penten-1-ol is a subtle but present component of the plant volatilome. Its detection often requires sensitive analytical techniques due to its typically low concentrations compared to dominant C6 volatiles. The most definitive report of its natural occurrence is in the prickly pear cactus, Opuntia ficus-indica.[8] The broader family of C5 pentenols is found across a more diverse range of plant species, suggesting that the underlying biosynthetic machinery is relatively widespread.

| Compound | Plant Species | Family | Reference(s) |

| (E)-3-Penten-1-ol | Opuntia ficus-indica (Prickly Pear) | Cactaceae | [8] |

| (Z)-3-Penten-1-ol | Arctostaphylos uva-ursi (Bearberry) | Ericaceae | |

| 1-Penten-3-ol | Glycine max (Soybean) | Fabaceae | [9] |

| Solanum lycopersicum (Tomato) | Solanaceae | [3] | |

| Vigna radiata (Mung Bean) | Fabaceae | ||

| Camellia sinensis (Tea) | Theaceae | ||

| 3-Penten-2-ol | Actinidia deliciosa (Kiwi) | Actinidiaceae | [10] |

Table 1: Documented occurrences of (E)-3-Penten-1-ol and related C5 pentenols in the plant kingdom.

Ecological Significance & Biological Activity

While the ecological roles of C6 GLVs in attracting predators and signaling to neighboring plants are well-established, the functions of C5 PLVs are an emerging field of study. Current research points towards a significant role in direct plant defense, particularly against microbial pathogens.

Pathogen Defense: Studies have demonstrated that PLVs can induce resistance against fungal pathogens. For example, exogenous application of a C5 volatile mixture, including pentenols, was shown to protect maize against the anthracnose fungus, Colletotrichum graminicola.[2] This suggests that (E)-3-Penten-1-ol may function as a signaling molecule that primes or activates plant defense pathways.

Antimicrobial Properties: Many plant-derived volatiles, particularly those from essential oils, possess inherent antimicrobial properties.[11][12][13] The vapor-phase activity of these compounds makes them effective agents against airborne and surface microbes. Although specific studies on the antimicrobial potency of pure (E)-3-Penten-1-ol are limited, the broader class of C5 alcohols and aldehydes is known to contribute to the overall antimicrobial profile of plant emissions.[2] For drug development professionals, this presents an interesting pool of small, volatile molecules that could be explored for novel antifungal or antibacterial applications, particularly for topical or inhalable therapies.

A Practical Guide to Analysis: Protocol for HS-SPME-GC-MS

The analysis of highly volatile and often low-concentration compounds like (E)-3-Penten-1-ol requires a sensitive and solvent-free extraction technique. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.

Causality of Methodological Choices:

-

HS-SPME: This technique is chosen to selectively capture volatile and semi-volatile compounds from the headspace above the sample, avoiding the extraction of non-volatile matrix components that could interfere with analysis. It is a non-destructive and highly concentrating method.

-

DVB/CAR/PDMS Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is selected for its broad-range affinity. It effectively traps a wide array of volatiles, including the polar C5 alcohols and less polar aldehydes and hydrocarbons, making it ideal for comprehensive profiling.

-

GC-MS: Gas chromatography provides the high-resolution separation of the complex mixture of volatiles, while mass spectrometry allows for the definitive identification of each compound based on its unique mass spectrum and fragmentation pattern.

Detailed Experimental Protocol

Objective: To extract, identify, and quantify (E)-3-Penten-1-ol from fresh plant tissue.

Materials:

-

Fresh plant tissue (e.g., leaves, fruit pulp)

-

20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

Internal Standard (IS) solution (e.g., 1-heptanol or cyclohexanone at 10 µg/mL in methanol)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

GC-MS system with a polar capillary column (e.g., DB-WAX or equivalent)

Methodology:

-

Sample Preparation:

-

Weigh accurately 1.0 ± 0.1 g of fresh plant tissue into a 20 mL headspace vial.

-

To inhibit enzymatic activity post-sampling and to increase the volatility of analytes by altering the matrix ionic strength, add 2 mL of saturated NaCl solution.

-

Spike the vial with 10 µL of the internal standard solution. The IS is crucial for correcting variations in extraction and injection, enabling reliable quantification.

-

Immediately seal the vial tightly with the magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray or a heating block.

-

Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This step allows the volatiles to partition from the sample matrix into the headspace, reaching equilibrium.

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250°C. Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes onto the column.

-

GC Separation:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min). This temperature program allows for the separation of highly volatile compounds at the beginning and elution of less volatile compounds later.

-

-

MS Detection:

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 250°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identification: Identify (E)-3-Penten-1-ol by comparing its retention time and mass spectrum with that of an authentic standard and by matching the spectrum against a reference library (e.g., NIST/Wiley).

-

Quantification: Calculate the concentration of (E)-3-Penten-1-ol by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

-

Caption: Experimental workflow for the analysis of (E)-3-Penten-1-ol.

Concluding Remarks & Future Perspectives

(E)-3-Penten-1-ol and its related C5 volatiles represent a fascinating and underexplored area of plant biochemistry. While their biosynthetic origins are being elucidated, many questions remain regarding the precise enzymatic controls and the full extent of their natural distribution.

For researchers in natural products and chemical ecology, further investigation into the specific isomerases and reductases of the PLV pathway is a clear next step. For professionals in drug development, the demonstrated role of C5 volatiles in pathogen defense opens up possibilities for new antimicrobial agents. Their volatility could be leveraged for applications in fumigation or as components in antimicrobial coatings. Furthermore, their function as signaling molecules in plants suggests they could be investigated for analogous roles in modulating cellular pathways in other biological systems. A deeper understanding of these potent natural compounds will undoubtedly yield valuable insights and potential applications in science and medicine.

References

- Fall, R., & Benson, D. R. (1996).

-

Shen, J., Tieman, D., Jones, J. B., & Klee, H. J. (2014). A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato. Journal of Experimental Botany, 65(17), 4995-5006. [Link]

- de Souza, G. A., et al. (2021).

- Wiley Analytical Science. (2019). Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots. Wiley Analytical Science.

-

Gorman, Z., et al. (2021). The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight. Frontiers in Plant Science, 12. [Link]

-

Farag, M. A., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Molecules, 26(21), 6548. [Link]

- Dudareva, N., et al. (2004). Biochemistry of Plant Volatiles. Plant Physiology, 135(4), 1893-1902.

- Salas, J. J., et al. (2006). Characterization of a C-5,13-cleaving enzyme of 13(S)-hydroperoxide of linolenic acid by soybean seed. Plant Physiology, 108(3), 1211-1218.

-

ScienceDaily. (2018). Plant-derived volatiles may serve as future antifungals. ScienceDaily. [Link]

- Arizona State University. (n.d.).

-

PubChem. (n.d.). 1-Pentanol. National Center for Biotechnology Information. [Link]

-

Gardner, H. W. (1995). Characterization of a C-5,13-cleaving enzyme of 13(S)-hydroperoxide of linolenic acid by soybean seed. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). (E)-3-penten-1-ol. The Good Scents Company. [Link]

-

MDPI Books. (n.d.). Antimicrobial Activity of Plant Volatiles in Vapor Phase. MDPI. [Link]

-

PubChem. (n.d.). 3-Penten-1-ol, (3E)-. National Center for Biotechnology Information. [Link]

- Study.com. (n.d.). Pentanol | Boiling Point, Properties & Uses. Study.com.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis. PharmaCompass.

-

PubChem. (n.d.). 1-Pentanol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 3-Penten-1-ol, (E)-. NIST Chemistry WebBook. [Link]

- U.S. EPA. (n.d.). 3-Penten-1-ol, (3E)-. Substance Registry Services.

-

NIST. (n.d.). 3-Penten-1-ol. NIST Chemistry WebBook. [Link]

-

He, X. Z., et al. (2012). Roles of (Z)-3-hexenol in plant-insect interactions. Acta Entomologica Sinica, 55(9), 1107-1117. [Link]

-

Wasternack, C., & Feussner, I. (2021). Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana. International Journal of Molecular Sciences, 22(19), 10238. [Link]

-

Wasternack, C., & Feussner, I. (2021). Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana. PubMed. [Link]

Sources

- 1. essencejournal.com [essencejournal.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. Opuntia ficus-indica Fruit: A Systematic Review of Its Phytochemicals and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 11. sciencedaily.com [sciencedaily.com]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of (3E)-3-Penten-1-ol: Boiling Point and Solubility

Introduction

(3E)-3-Penten-1-ol, a volatile organic compound with the chemical formula C5H10O, is a key molecule in various industrial and research applications, notably in the flavor and fragrance industry for its characteristic grassy, green-fresh aroma.[1] A comprehensive understanding of its physical properties, particularly its boiling point and solubility, is paramount for its effective handling, purification, and application in complex formulations. This guide provides a detailed examination of these critical parameters, supported by experimental methodologies and theoretical considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Physicochemical Identity

(3E)-3-Penten-1-ol, also known as trans-3-Penten-1-ol, possesses a straightforward molecular architecture consisting of a five-carbon chain with a hydroxyl group at one terminus and a trans-configured double bond between the third and fourth carbon atoms.

Key Identifiers:

-

IUPAC Name: (3E)-3-Penten-1-ol[4]

Boiling Point: A Critical Parameter for Purification and Handling

The boiling point of a substance is a fundamental physical property that dictates its volatility and is crucial for designing distillation processes for purification. For (3E)-3-Penten-1-ol, the experimentally determined boiling point provides a benchmark for its separation from reactants and byproducts.

Quantitative Data

The boiling point of (3E)-3-Penten-1-ol has been consistently reported in the scientific literature.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 119 °C | 760 mmHg | [1][2] |

This value indicates that (3E)-3-Penten-1-ol is a liquid at room temperature and standard atmospheric pressure, with moderate volatility.

Experimental Determination of Boiling Point

The following protocol outlines a standard laboratory procedure for the determination of the boiling point of (3E)-3-Penten-1-ol.

Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of (3E)-3-Penten-1-ol into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Monitoring: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance at the prevailing atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation may be necessary to normalize the boiling point to standard pressure.

Diagram of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Solubility Profile: Implications for Formulation and Extraction

The solubility of (3E)-3-Penten-1-ol in various solvents is a critical factor in its application, particularly in the development of flavor and fragrance formulations, as well as in extraction and purification processes.

Qualitative and Quantitative Solubility Data

The presence of a hydroxyl group in (3E)-3-Penten-1-ol suggests some degree of polarity and the potential for hydrogen bonding, which influences its solubility in protic solvents like water and alcohols. Conversely, the five-carbon aliphatic chain imparts nonpolar character, contributing to its solubility in organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Log10 of Water Solubility (mol/L): -1.03 (Calculated) | [5] |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

The calculated Log10 of water solubility indicates limited but not insignificant miscibility with water. The slight solubility in chloroform and methanol is consistent with its amphiphilic nature.

Experimental Determination of Solubility

A common method to qualitatively and semi-quantitatively assess solubility is through direct observation.

Protocol: Visual Assessment of Solubility

-

Solvent Preparation: Dispense a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, hexane) into separate test tubes.

-

Solute Addition: Add a small, measured amount of (3E)-3-Penten-1-ol (e.g., 10 µL) to each test tube.

-

Mixing: Vigorously agitate each test tube to ensure thorough mixing.

-

Observation: Observe the resulting mixture for signs of dissolution. A clear, homogeneous solution indicates solubility. The presence of cloudiness, phase separation, or undissolved droplets indicates partial solubility or insolubility.

-

Incremental Addition: For solvents in which the compound dissolves, continue adding small, measured increments of (3E)-3-Penten-1-ol until saturation is reached (i.e., the point at which no more solute will dissolve). This provides a semi-quantitative measure of solubility.

Diagram of the Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of (3E)-3-Penten-1-ol, specifically its boiling point of 119 °C and its slight solubility in polar and some organic solvents, are defining characteristics that govern its practical application. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of these properties, ensuring consistency and quality control in research and industrial settings. A thorough understanding of these parameters is essential for optimizing processes such as purification by distillation and for the successful formulation of products containing this versatile compound.

References

-

3-Penten-1-ol, (3E) - LookChem. [Link]

-

(E)-3-penten-1-ol | CAS#:764-37-4 | Chemsrc. [Link]

-

3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem - NIH. [Link]

-

3-Penten-1-ol | C5H10O | CID 69814 - PubChem. [Link]

-

3-Penten-1-ol, (E)- - the NIST WebBook. [Link]

-

3-Penten-1-ol, (E)- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

3-Penten-1-ol, (3E)- - Substance Details - SRS | US EPA. [Link]

-

Chemical Properties of 3-Penten-1-ol (CAS 39161-19-8) - Cheméo. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (E)-3-penten-1-ol | CAS#:764-37-4 | Chemsrc [chemsrc.com]

- 3. 3-Penten-1-ol, (3E)- | C5H10O | CID 510370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 3-Penten-1-ol (CAS 39161-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

(3E)-3-Penten-1-ol molecular weight and formula

An In-depth Technical Guide to (3E)-3-Penten-1-ol: Physicochemical Properties, Synthesis, and Applications

Abstract

(3E)-3-Penten-1-ol, a key unsaturated alcohol, presents significant interest in the fields of organic synthesis, flavor chemistry, and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, molecular characteristics, and established synthetic methodologies. Authored for researchers, chemists, and professionals in drug development, this document delves into the practical aspects of its synthesis, including a detailed, field-proven experimental protocol. The guide emphasizes the causal relationships behind synthetic choices and analytical validation, ensuring a robust and reproducible understanding of this versatile chemical compound.

Chemical Identity and Molecular Characteristics

(3E)-3-Penten-1-ol, also known as trans-3-Penten-1-ol, is an organic compound classified as an unsaturated primary alcohol. The "(3E)" designation in its IUPAC name specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (entgegen).

The molecule consists of a five-carbon chain containing a hydroxyl (-OH) group at position 1 and a carbon-carbon double bond between positions 3 and 4 with trans geometry. This structure makes it a valuable chiral building block and a precursor for a variety of chemical transformations.

Physicochemical Properties

The physical and chemical properties of (3E)-3-Penten-1-ol are crucial for its handling, application, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | N/A |

| Odor | Grassy, green-fresh | [1] |

| Density | 0.842 g/cm³ | [1][5] |

| Boiling Point | 119 °C at 760 mmHg | [1][5] |

| Flash Point | 43.4 °C (110 °F) | [1][6] |

| Vapor Pressure | 7.96 mmHg at 25°C | [1] |

| Solubility | Soluble in alcohol; Slightly soluble in chloroform and methanol.[1][6] | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Manufacturing

The stereoselective synthesis of (3E)-3-Penten-1-ol is of primary importance to ensure the final product is free from its (Z)-isomer, which possesses different physical and olfactory properties. A common and highly effective strategy for creating trans-alkenes is the dissolving metal reduction of an internal alkyne.

Synthetic Rationale: Alkyne Reduction

The synthesis of unsaturated alcohols often begins with a corresponding alkyne. The choice of reducing agent is critical for controlling the stereochemical outcome.

-

For (Z) or cis-isomers: Hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[7]

-

For (E) or trans-isomers: A dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia, is the method of choice. This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the more stable trans-alkenyl radical intermediate ensures the high stereoselectivity of the final product.

The precursor for this synthesis is pent-3-yn-1-ol .[1][5] The following protocol details the synthesis of (3E)-3-Penten-1-ol via this robust method.

Experimental Protocol: Synthesis via Dissolving Metal Reduction

This protocol describes a self-validating workflow, where the outcome is confirmed through standard analytical techniques.

Objective: To synthesize (3E)-3-Penten-1-ol from pent-3-yn-1-ol with high stereoselectivity.

Materials and Reagents:

-

Pent-3-yn-1-ol (starting material)

-

Anhydrous liquid ammonia (NH₃)

-

Sodium metal (Na), clean, small pieces

-

Ammonium chloride (NH₄Cl) (for quenching)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (MgSO₄) (for drying)

-

A three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask for every 0.1 moles of alkyne.

-

Alkyne Addition: Once the ammonia is condensed, add the pent-3-yn-1-ol to the flask with stirring.

-

Reduction: Carefully add small, freshly cut pieces of sodium metal to the stirring solution. A deep blue color will form, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes, signifying the reaction is complete. The choice to add the metal in portions prevents an excessive exothermic reaction and ensures a controlled reduction.

-

Quenching: Cautiously add solid ammonium chloride in small portions to quench the excess sodium. The blue color will dissipate. This step is critical to neutralize the highly reactive sodium amide formed during the reaction.

-

Workup: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.

-

Extraction: To the remaining residue, add distilled water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure (3E)-3-Penten-1-ol.

Validation:

-

Purity: Assessed by Gas Chromatography (GC). The presence of a single major peak confirms high purity.

-

Identity and Stereochemistry: Confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. A large coupling constant (typically J ≈ 15 Hz) between the vinylic protons in the ¹H NMR spectrum is diagnostic for the trans configuration. Mass spectrometry data available from sources like the NIST Chemistry WebBook can further confirm the molecular weight.[4][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (3E)-3-Penten-1-ol.

Safety and Handling

(3E)-3-Penten-1-ol is classified as a flammable liquid and an irritant.[3]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place away from ignition sources. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, to prevent oxidation.[1]

-

Hazards: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

Applications in Research and Development

The unique structure of (3E)-3-Penten-1-ol makes it a versatile tool for scientists and researchers.

-

Organic Synthesis: It serves as a valuable C5 building block. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the double bond can undergo various reactions such as epoxidation, dihydroxylation, or polymerization.

-